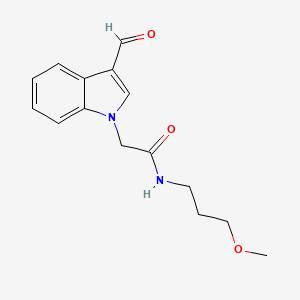

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a formyl group attached to the indole ring and an acetamide group linked to a methoxypropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. One common method is:

Formation of the Indole Core: Starting with an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

Formylation: The indole core is then formylated using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the 3-position.

Acetamide Formation: The formylated indole is reacted with 3-methoxypropylamine in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3 and H2SO4), halogens (Cl2, Br2).

Major Products Formed

Oxidation: 2-(3-carboxyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide.

Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to the indole core’s ability to stabilize transition states.

Biology

Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

Biochemical Probes: Used as probes to study biological pathways involving indole derivatives.

Medicine

Drug Development: Explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

Material Science:

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The formyl group may facilitate binding to specific active sites, while the acetamide linkage can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the methoxypropyl chain, potentially altering its biological activity and solubility.

N-(3-methoxypropyl)-2-(1H-indol-1-yl)acetamide: Lacks the formyl group, which may affect its reactivity and binding properties.

Uniqueness

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the formyl group and the methoxypropyl chain, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide a distinct advantage in specific applications, such as drug development or material science.

Biological Activity

Overview

2-(3-formyl-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. The compound's structure, characterized by the presence of a formyl group and a methoxypropyl chain, suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 274.32 g/mol |

| Molecular Formula | C15H18N2O3 |

| LogP | 1.0532 |

| Polar Surface Area | 49.057 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The formyl group can enhance binding affinity to specific active sites, while the methoxypropyl group may improve solubility and stability in biological systems. Such structural features could facilitate the modulation of biological pathways relevant to disease processes.

Antimicrobial Properties

Indole derivatives have also been reported to possess antimicrobial activities. The presence of both the formyl and methoxypropyl groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions within pathogens. Further empirical studies are necessary to elucidate the specific antimicrobial efficacy of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, providing insights into their potential applications:

- Cytotoxicity Studies : A study on related indole derivatives indicated that compounds with similar structural features demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit comparable effects .

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications to the indole core and substituents significantly influence biological activity. The unique combination of functional groups in this compound may provide enhanced activity compared to simpler analogs .

- Pharmacological Potential : The pharmacological profile of indole derivatives has been extensively reviewed, highlighting their potential as therapeutic agents in treating cancer, infections, and other diseases. The specific characteristics of this compound position it as a candidate for further investigation in drug development.

Properties

IUPAC Name |

2-(3-formylindol-1-yl)-N-(3-methoxypropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-20-8-4-7-16-15(19)10-17-9-12(11-18)13-5-2-3-6-14(13)17/h2-3,5-6,9,11H,4,7-8,10H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRCTJOEOGEUNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.